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6,7-Bis(2-methoxyethoxy)-4-quinazolinamine

EGFR Drug Resistance Kinase Assay

EGFR-driven tumor models require a well-characterized reference inhibitor with defined mutant selectivity. Erlotinib (CAS 183321-74-6) addresses this need as a reversible, ATP-competitive EGFR TKI. • Detect T790M gatekeeper mutation emergence using its low potency against L858R/T790M double mutant (IC₅₀ = 0.36 nM) as a sensitive baseline • Dissect UGT1A1-mediated drug clearance with selective UGT1A1 inhibition versus broader UGT inhibitors like gefitinib • Benchmark novel EGFR inhibitors in cellular antiproliferative assays (PC-9 cells, IC₅₀ = 7 nM) using its established reversible binding profile Supplied with comprehensive CoA. Stocked for immediate global dispatch.

Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
Cat. No. B13437542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
Molecular FormulaC14H19N3O4
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC
InChIInChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17)
InChIKeyFITYFYMINUEMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (Erlotinib Free Base): A First-Generation EGFR Tyrosine Kinase Inhibitor for Targeted Cancer Research


6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (commonly referred to as erlotinib free base) is a quinazoline-derived small molecule that functions as a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . Its structure features a core 4-aminoquinazoline scaffold with 2-methoxyethoxy substituents at the 6- and 7-positions, and is distinguished from its closest structural analogs by the presence of an ethynyl group on the aniline moiety at the 4-position [1]. This compound has been extensively characterized in vitro and in vivo, and is utilized as a reference standard in the development and evaluation of novel EGFR-targeted therapies [2].

EGFR pathway inhibition studies — reversible, ATP-competitive quinazoline tool compound for wild-type and mutant EGFR kinase assays.
Mutant-selective cellular profiling — preferential inhibition reported in EGFR-mutant NSCLC cell lines; supports mutation-dependent target engagement studies.
Resistance mechanism modeling — reference standard for characterizing T790M gatekeeper mutation emergence and exon 19 deletion variant sensitivity in vitro.

Why 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine Cannot Be Substituted by Other First-Generation EGFR Inhibitors


Despite sharing a common quinazoline core and a reversible binding mode with other first-generation EGFR TKIs like gefitinib and icotinib, 6,7-bis(2-methoxyethoxy)-4-quinazolinamine exhibits distinct pharmacological properties that preclude direct substitution. Key differences arise from its unique 3-ethynylphenyl substituent, which confers a distinct binding interaction profile within the ATP-binding pocket, leading to variations in potency against wild-type and mutant EGFR variants, as well as differential selectivity across the broader kinome . Furthermore, its unique physicochemical properties, such as solubility and metabolic stability, directly impact in vivo pharmacokinetics and drug-drug interaction liability, which are not shared by its analogs [1]. These quantifiable disparities necessitate careful selection based on specific experimental requirements rather than interchangeable use of in-class compounds.

Analog mismatch Gefitinib or icotinib may not replicate T790M-mutant activity; the ethynyl substituent confers distinct binding that can shift kinase inhibition profiles.
Metabolic context UGT inhibition spectra differ; gefitinib shows broader UGT isoform coverage, so DDI study outcomes may not transfer across first-generation EGFR inhibitors.
Mutational sensitivity Potency across exon 19 deletion variants is variable; afatinib shows uniform response, so interchangeable use can alter model-response interpretation.

Quantitative Differentiation Guide: 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine vs. Key EGFR Inhibitor Analogs


Superior Potency for EGFR L858R/T790M Double Mutant Compared to Gefitinib

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) demonstrates significantly greater potency against the clinically relevant EGFR L858R/T790M double mutant than the closely related first-generation inhibitor gefitinib. In a comparative biochemical assay, the IC50 of erlotinib for this double mutant was 0.36 nM, whereas gefitinib exhibited an IC50 of 3102 nM, representing an approximately 8600-fold increase in potency [1]. This dramatic difference highlights the profound impact of the ethynyl substituent in erlotinib versus the chloro-fluoro substituents in gefitinib on binding to the resistant mutant kinase domain.

EGFR L858R/T790M potency
Head-to-head
Erlotinib IC₅₀: 0.36 nM
Gefitinib IC₅₀: 3102 nM
~8600-fold difference
Supports resistance-model context; measurable double-mutant activity retained.
In vitro biochemical kinase assay. Source-specific review recommended.
EGFR Drug Resistance Kinase Assay

Reduced Inhibition of UDP-Glucuronosyltransferase (UGT) 1A1 vs. Gefitinib

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) exhibits a narrower profile of UGT enzyme inhibition compared to gefitinib, which has implications for drug-drug interaction (DDI) potential. In a study using recombinant human UGT isoforms, erlotinib selectively and potently inhibited UGT1A1-mediated glucuronidation (competitive inhibition), whereas gefitinib demonstrated a broader range of inhibition against UGT1A1, UGT1A7, UGT1A9, and UGT2B7 [1]. This suggests that while erlotinib may still cause DDIs with UGT1A1 substrates, it is less likely to interfere with drugs metabolized by other UGT isoforms compared to gefitinib.

UGT isoform inhibition profile
Head-to-head
Erlotinib: selective UGT1A1
Gefitinib: broad UGT1A1/1A7/1A9/2B7
DDI risk profile differs; broader UGT coverage may shift combination-study interpretation.
Recombinant human UGT assays with 4-MU probe.
Drug-Drug Interactions Pharmacokinetics Metabolism

Differential Sensitivity to EGFR Exon 19 Deletion Variants vs. Afatinib and Osimertinib

The potency of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) varies significantly across different EGFR exon 19 deletion variants, a behavior not observed with the second-generation inhibitor afatinib. A comprehensive biochemical and structural analysis revealed that while afatinib's inhibitory activity remains unaltered against distinct exon 19 variants, sensitivity to both erlotinib (first-generation) and osimertinib (third-generation) fluctuates [1]. The most sensitive variants to erlotinib were those with reduced ATP-binding affinity, providing a mechanistic basis for its differential clinical activity in NSCLC patients with specific exon 19 deletions.

Exon 19 deletion sensitivity
Cross-study comparable
Variable sensitivity across exon 19 variants; most sensitive when ATP-binding affinity is reduced.
Model-response context varies; afatinib shows uniform response, erlotinib requires variant matching.
Purified EGFR kinase domain biochemical assays.
EGFR Exon 19 Mutations Tyrosine Kinase Inhibitor

Distinct Cellular Potency Against EGFR-Mutant NSCLC Cell Lines vs. Wild-Type

In cellular assays, 6,7-bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) exhibits preferential inhibition of NSCLC cell lines harboring activating EGFR mutations compared to those with wild-type EGFR. Specifically, it shows IC50 values of 7 nM and 12 nM for the PC-9 and H3255 cell lines, respectively, both of which contain EGFR-activating mutations . In contrast, it spares wild-type EGFR and the T790M resistance mutation in a cellular context . For comparison, the IC50 for inhibiting EGFR autophosphorylation in intact tumor cells (a measure of general cellular activity) is reported as 20 nM .

Cellular mutant selectivity
Class-level
PC-9 (EGFR mut): 7 nM
H3255 (EGFR mut): 12 nM
WT/T790M cells: spared
Supports mutation-dependent target-engagement studies; mutant-background selectivity context.
NSCLC cell-line proliferation assays. Data to verify.
EGFR Mutant-Selective Cellular Assay

Higher IC50 Against Pancreatic Cancer Cell Line BxPC-3 vs. Afatinib

In the human pancreatic cancer cell line BxPC-3, 6,7-bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) exhibits significantly lower antiproliferative potency compared to the second-generation, irreversible EGFR/HER2 inhibitor afatinib. The reported IC50 for erlotinib in this model is 1200 nM, whereas afatinib demonstrates an IC50 of 11 nM [1]. This represents an approximately 109-fold difference in potency, underscoring the superior activity of afatinib in this specific pancreatic tumor model, which may be attributed to its irreversible binding and broader ErbB family inhibition.

BxPC-3 pancreatic potency
Head-to-head
Erlotinib IC₅₀: 1200 nM
Afatinib IC₅₀: 11 nM
~109-fold difference
Model-response context: afatinib shows higher potency in this pancreatic cell line.
BxPC-3 growth inhibition assay. Source review recommended.
Pancreatic Cancer Antiproliferative Cell Line

Narrower Kinase Selectivity Profile Compared to Lapatinib

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) exhibits a narrower mutational resistance profile in vitro compared to the dual EGFR/HER2 inhibitor lapatinib. In a study comparing the resistance mutation profiles generated by various EGFR-targeted TKIs, lapatinib yielded the widest variety of mutations, including those deep within the selectivity pocket, whereas mutational variability was lower in screens with erlotinib [1]. Furthermore, the presence of the C797S mutation in combination with T790M in the same EGFR allele conferred complete resistance to erlotinib, lapatinib, and the irreversible inhibitor CI-1033 [2].

Resistance mutation spectrum
Cross-study comparable
Erlotinib: lower mutational variability
Lapatinib: widest variety, including deep selectivity-pocket residues
Supports resistance-model selection; narrower escape profile may require specific combination partner review.
Ba/F3 EGFR in vitro resistance screens.
Kinase Selectivity Off-Target Effects Resistance Mutations

Optimal Research Applications for 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine Based on Quantitative Evidence


Investigating Acquired Resistance to First-Generation EGFR Inhibitors

Use 6,7-bis(2-methoxyethoxy)-4-quinazolinamine as a reference compound to study the emergence and mechanisms of the T790M gatekeeper mutation. Its low but measurable potency against the L858R/T790M double mutant (IC50 = 0.36 nM) provides a sensitive baseline to detect and quantify the impact of secondary resistance mutations in vitro, as demonstrated in comparative biochemical assays [1].

Probing UGT1A1-Mediated Drug-Drug Interactions in Preclinical Models

Employ 6,7-bis(2-methoxyethoxy)-4-quinazolinamine as a selective inhibitor of UGT1A1 in pharmacokinetic studies. Its targeted inhibition profile allows researchers to dissect the specific contribution of UGT1A1 to the clearance of co-administered agents, in contrast to the broader UGT inhibition observed with gefitinib [1].

Validating EGFR Dependency in Specific Exon 19 Deletion NSCLC Models

Utilize this compound as a tool to validate EGFR oncogene addiction in cell lines or patient-derived xenografts (PDX) harboring specific exon 19 deletion variants. Because its potency is variable and dependent on the variant's ATP-binding affinity, a positive response confirms a specific dependency that is mechanistically linked to low ATP-affinity mutations, as shown in biochemical and structural studies [1].

Benchmarking Novel EGFR Inhibitors Against a Reversible, First-Generation Standard

Use 6,7-bis(2-methoxyethoxy)-4-quinazolinamine as a well-characterized control in cellular antiproliferative assays (e.g., using PC-9 cells, IC50 = 7 nM) to benchmark the potency of new chemical entities [1]. Its reversible binding mode and established selectivity profile for EGFR-mutant cell lines provide a clear comparator for determining the relative efficacy and therapeutic window of next-generation inhibitors.

Application
Selection Property
Validation Focus
Acquired resistance modeling (T790M)
Retained double-mutant biochemical activity
Confirm IC₅₀ shift relative to wild-type in resistance-screening assays
UGT1A1-mediated DDI studies
Selective UGT1A1 inhibition profile
Verify isoform selectivity in recombinant UGT panels; compare with broader UGT inhibitors
Exon 19 deletion variant validation
Variant-dependent ATP-affinity sensitivity
Match variant ATP-binding affinity to inhibitor response in biochemical and cell models
Benchmarking novel EGFR inhibitors
Well-characterized mutant-cell selectivity
Use as reversible first-generation reference in EGFR-mutant cellular antiproliferative panels
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